

A Comparative Guide to the Structure-Activity Relationship of Substituted 2-Aminothiazoles

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Compound of Interest	
Compound Name:	2-Amino-4-(4-bromophenyl)thiazole
Cat. No.:	B182969

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The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[\[3\]](#)[\[4\]](#)[\[5\]](#) The versatility of the 2-aminothiazole ring allows for substitutions at multiple positions, enabling the fine-tuning of its biological and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 2-aminothiazoles, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the rational design of new therapeutic agents.

Anticancer Activity

The cytotoxic effects of 2-aminothiazole derivatives have been extensively evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's in vitro anticancer activity.

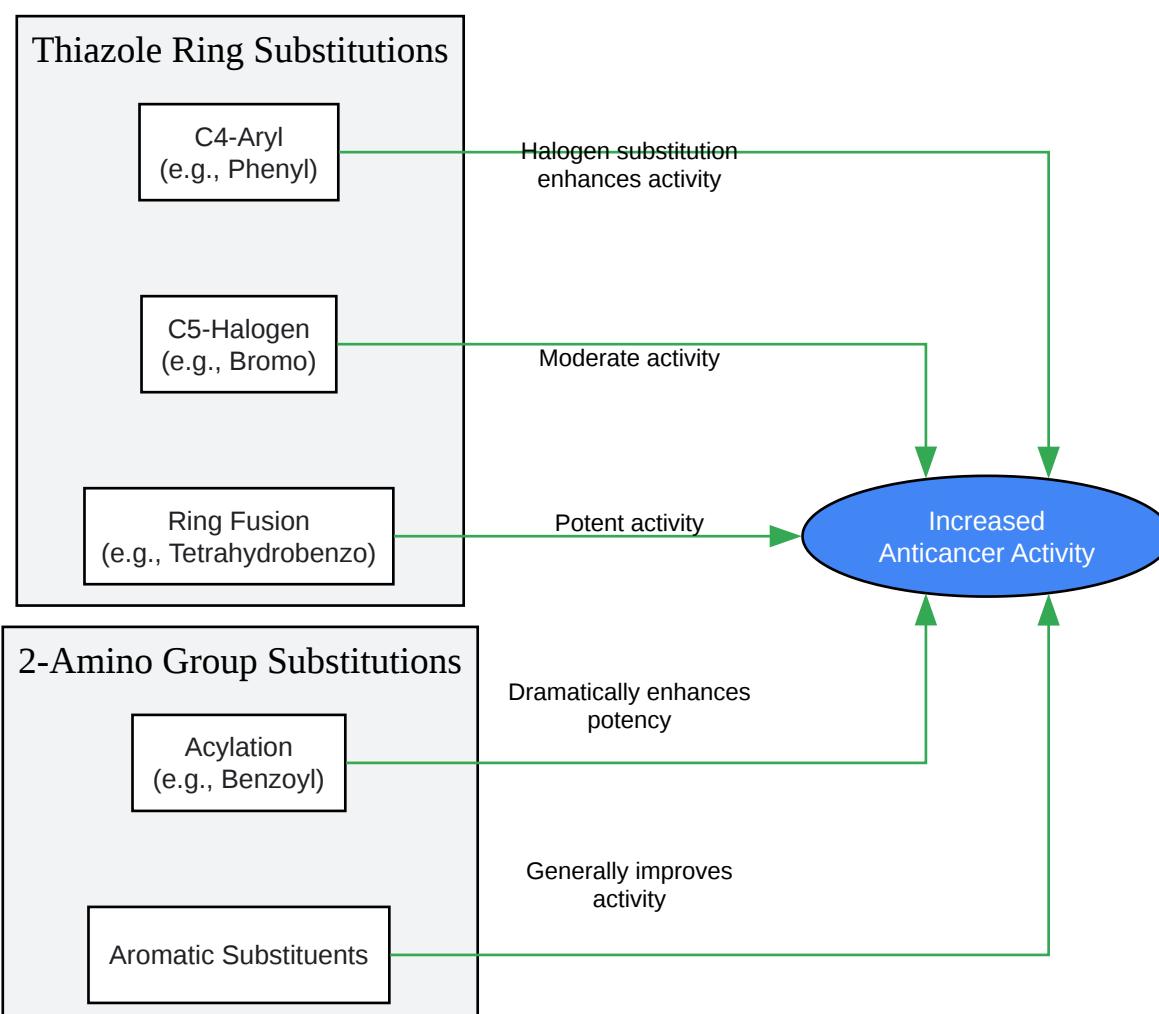
Table 1: In Vitro Anticancer Activity of Substituted 2-Aminothiazoles

Compound ID	Substitution on Thiazole Ring (C4 & C5)	Substitution on 2-Amino Group (N2)	Cancer Cell Line	IC50 (μM)	Reference
1c	4-(p-chlorophenyl)	Unsubstituted	-	-	[1]
1d	Constrained cyclic structure	Unsubstituted	-	Potent activity	[1]
2d	-	Chlorobenzoyl	HT29 (Colon)	2.01	[1]
3a	4-(4-Fluorophenyl)	-	MCF-7 (Breast)	15-30	[1]
3b	4-(4-Chlorophenyl)	-	MCF-7 (Breast)	15-30	[1]
26b	4,5,6,7-tetrahydrobenzo[d]thiazole	-	H1299 (Lung), SHG-44 (Glioma)	4.89, 4.03	[6]

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

- Substitution on the Thiazole Ring: The nature and position of substituents on the thiazole ring significantly impact anticancer activity.
 - C4-Position: Aryl groups at the 4-position are common, and halogen substitutions on these phenyl rings, such as a chloro-substitution (compound 1c), often enhance cytotoxicity compared to unsubstituted analogs.[1]
 - C5-Position: The introduction of a bromo group at the 5-position has been shown to result in moderate cytotoxic activity against lung and glioma cancer cell lines.[2]

- Ring Fusion: A constrained cyclic structure formed by substituents at R1 and R2 (compound 1d) demonstrated potent activity, suggesting that conformational rigidity can be beneficial.^[1] Similarly, a 4,5,6,7-tetrahydrobenzo[d]thiazole core (compound 26b) exhibited potent antitumor activities.^[6]
- Substitution on the 2-Amino Group: The substituent on the 2-amino group is a critical determinant of cytotoxicity.
 - Acylation: Acylation with specific substituted benzoyl groups, such as a 3-chlorobenzoyl moiety (compound 2d), has been shown to dramatically enhance anticancer potency.^[1]
 - Aromatic vs. Aliphatic: Aromatic substitutions on the 2-amino group generally appear to improve antitumor activity more than aliphatic ones.^[1]



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Antimicrobial Activity

2-Aminothiazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a standard measure of in vitro antimicrobial activity.

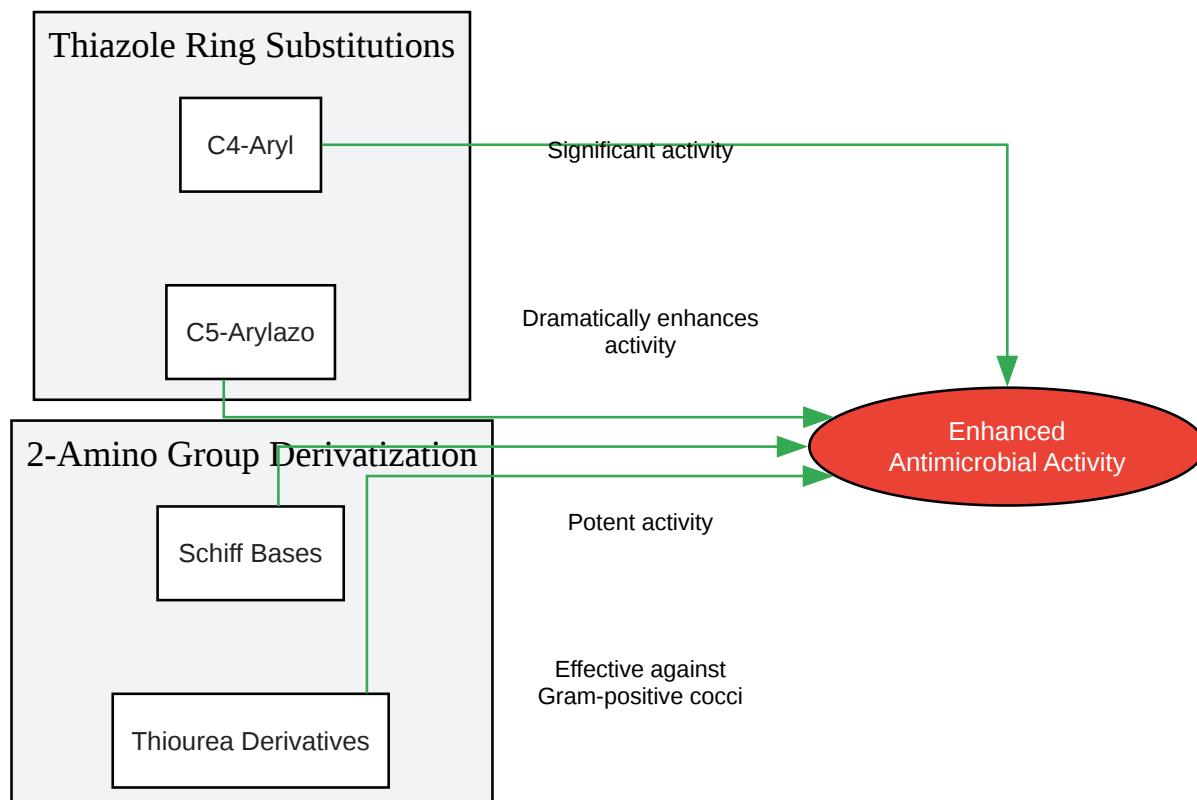
Table 2: In Vitro Antimicrobial Activity of 2-Aminothiazole Derivatives

Compound ID	Substitution on Thiazole Ring (C4 & C5)	Derivatization of 2-Amino Group	Microorganism	MIC (µg/mL)	Reference
4b	-	Schiff base with 4-chlorobenzaldehyde	S. aureus	Comparable to Ampicillin	[1]
5a	-	Thiazolyl-thiourea with 3,4-dichlorophenyl	S. epidermidis	4-16	[1]
5b	-	Thiazolyl-thiourea with 3-chloro-4-fluorophenyl	S. epidermidis	4-16	[1]
6a	4-Aryl	Unsubstituted	S. aureus	Good activity	[1]
6b	4-Aryl	Unsubstituted	E. coli	Good activity	[1]
6, 7, 8, 9	5-Arylazo	Unsubstituted	E. coli, S. aureus, A. niger, A. oryzae	Significant activity	[2]

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

- Substituents on the Thiazole Ring:
 - C4-Position: The presence of specific aryl groups at the 4-position can confer significant antibacterial activity.[\[1\]](#)

- C5-Position: The introduction of an arylazo group at the 5-position dramatically enhances antimicrobial and antifungal properties.[2]
- Derivatization of the 2-Amino Group: This has proven to be an effective strategy for enhancing antimicrobial potency.
 - Schiff Bases: Conversion of the 2-amino group into Schiff bases can lead to compounds with activity comparable to standard antibiotics like Ampicillin.[1]
 - Thiourea Derivatives: Thiazolyl-thiourea derivatives, particularly with halogenated phenyl groups, are important for activity against Gram-positive cocci.[1][4] Certain thiourea derivatives have also been shown to effectively inhibit biofilm formation.[1]



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SAR for Antimicrobial Activity of 2-Aminothiazoles

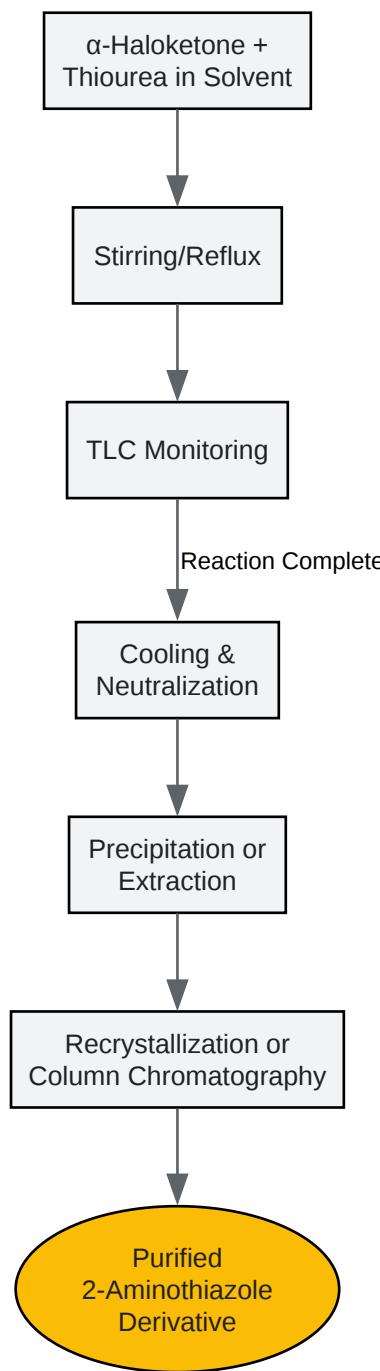
Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Hantzsch Thiazole Synthesis (General Protocol)

The Hantzsch thiazole synthesis is a classic and versatile method for preparing the 2-aminothiazole scaffold.[1][7]

- Reaction: An α -haloketone is reacted with a thioamide (e.g., thiourea) to yield a thiazole derivative.[1]
- Materials:
 - α -Haloketone (e.g., 2-bromoacetophenone)
 - Thiourea
 - Ethanol or Methanol (solvent)
 - Sodium carbonate solution (for neutralization)
- Procedure:
 - Dissolve the α -haloketone and thiourea in ethanol or methanol in a round-bottom flask.
 - The mixture is typically stirred and may be heated to reflux.
 - Reaction progress is monitored by thin-layer chromatography.
 - Upon completion, the reaction mixture is cooled, and the product may precipitate or be isolated by extraction after neutralization with a sodium carbonate solution.
 - The crude product is purified by recrystallization or column chromatography.



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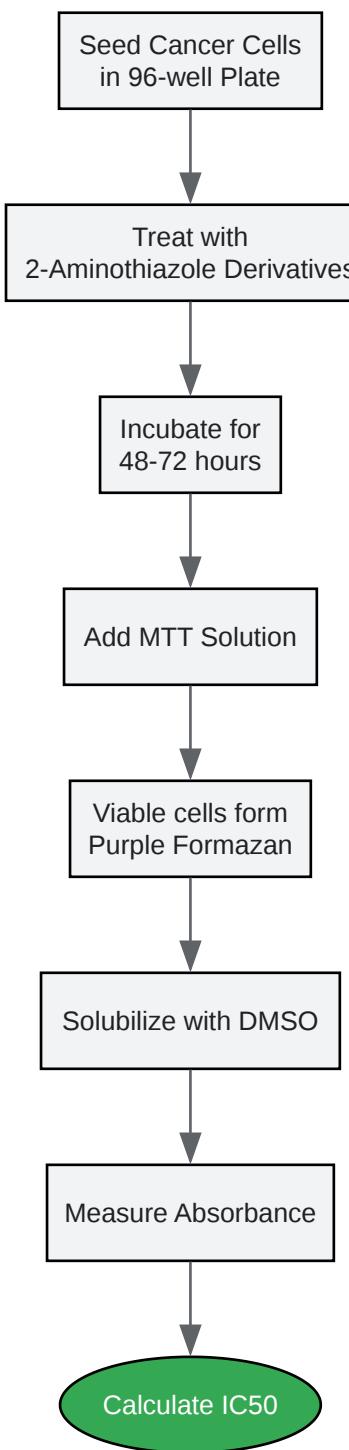
Workflow for Hantzsch Thiazole Synthesis

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity of potential

medicinal agents.[\[1\]](#)

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds (2-aminothiazole derivatives) and a positive control (e.g., a known anticancer drug) and incubated for a specified period (e.g., 48 or 72 hours).[\[1\]](#)
- MTT Addition: After the incubation period, an MTT solution is added to each well.[\[1\]](#)
- Formazan Solubilization: Viable cells metabolize the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[\[1\]](#)
- Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
- IC50 Calculation: The IC50 value is calculated from the dose-response curve.



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Workflow for MTT Cytotoxicity Assay

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